(R)-2,3-Dihydroxypropanal-d4
Description
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Properties
IUPAC Name |
(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ITGMSCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2,3-Dihydroxypropanal-d4 chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated form of (R)-glyceraldehyde. Due to the limited availability of experimental data for the deuterated compound, this document also includes data for the non-deuterated analogue, (R)-(+)-2,3-Dihydroxypropanal, to provide a comparative reference. This information is crucial for applications in metabolic research, drug development, and as a tracer in various biochemical assays.
Chemical Properties and Data
The incorporation of deuterium into molecules like (R)-2,3-Dihydroxypropanal is a key strategy in drug development to alter pharmacokinetic and metabolic profiles.[1] this compound serves as a stable isotope-labeled internal standard for mass spectrometry-based studies. The following tables summarize the key chemical and physical properties.
Table 1: Properties of this compound and Related Compounds
| Property | This compound | DL-Glyceraldehyde-d4 | (R)-(+)-2,3-Dihydroxypropanal | DL-Glyceraldehyde |
| Synonyms | (R)-Glyceraldehyde-d4 | - | D-(+)-Glyceraldehyde | DL-Glyceric aldehyde |
| Molecular Formula | C₃H₂D₄O₃ | C₃H₂D₄O₃ | C₃H₆O₃ | C₃H₆O₃ |
| Molecular Weight | 94.10 g/mol [2] | 94.10 g/mol [2] | 90.08 g/mol [3][4] | 90.08 g/mol [5] |
| CAS Number | Not available | Not available | 453-17-8 | 56-82-6[1][5] |
Table 2: Physicochemical Properties of Non-Deuterated Glyceraldehyde
| Property | (R)-(+)-2,3-Dihydroxypropanal | DL-Glyceraldehyde |
| Physical Description | Light brown viscous liquid | Tasteless crystals, white to off-white powder[5] |
| Melting Point | 145 °C[4] | 145 °C[5] |
| Boiling Point | 140-150 °C at 0.8 mmHg | 140-150 °C at 0.8 mmHg[1] |
| Density | ~1.455 g/cm³ | 1.455 g/cm³[5] |
| Solubility in Water | Soluble | 3 g in 100 ml at 18 °C[5], 50 mg/mL |
| Optical Rotation | [α]D²⁵ +8.7° (c=2 in H₂O)[5] | Not applicable |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of deuterated glyceraldehyde are critical for its application in research. The following protocols are generalized from modern techniques for aldehyde deuteration and analysis.
Synthesis of this compound via N-Heterocyclic Carbene (NHC) Catalysis
This method is adapted from established protocols for the C-1 deuteration of aldehydes using D₂O as the deuterium source.
Objective: To achieve high-efficiency deuterium incorporation at the C-1 position of (R)-2,3-Dihydroxypropanal.
Materials:
-
(R)-2,3-Dihydroxypropanal (or a protected precursor)
-
N-Heterocyclic Carbene (NHC) catalyst (e.g., a triazolium salt)
-
Deuterium oxide (D₂O, 99.9%)
-
Anhydrous organic solvent (e.g., THF, DCM)
-
Base (e.g., DBU, K₂CO₃)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the NHC precursor (e.g., 5 mol%) and a base (e.g., 5 mol%) in the chosen anhydrous organic solvent.
-
Reaction Initiation: Add the (R)-2,3-Dihydroxypropanal substrate to the flask.
-
Deuterium Exchange: Add an excess of D₂O to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehydic proton signal.
-
Work-up: Upon completion, quench the reaction with H₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting this compound by column chromatography on silica gel.
Quantification of Glyceraldehyde by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the analysis of glyceraldehyde concentration, which can be applied to both deuterated and non-deuterated forms.
Objective: To quantify the concentration of glyceraldehyde in a sample.
Materials:
-
Glyceraldehyde sample
-
Internal standard (e.g., sorbitol)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
-
Anhydrous pyridine
-
GC-FID system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Sample Preparation: Lyophilize the aqueous sample containing glyceraldehyde to dryness.
-
Derivatization: Add a solution of the internal standard in anhydrous pyridine to the dried sample. Add the derivatization agent, cap the vial tightly, and heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
GC-FID Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-FID.
-
GC Conditions: Use a temperature program suitable for separating the TMS-derivatized sugars (e.g., initial temperature of 150 °C, ramp to 250 °C at 3 °C/min, and hold for 5 minutes).
-
Detection: The flame ionization detector will detect the eluted compounds.
-
-
Quantification: Identify the glyceraldehyde peak based on its retention time relative to the internal standard. Calculate the concentration based on a pre-established calibration curve of known glyceraldehyde concentrations.[6]
Signaling Pathways and Biological Relevance
(R)-glyceraldehyde is a key intermediate in several metabolic pathways, most notably in carbohydrate metabolism. Its deuterated form is an invaluable tool for tracing these pathways.
Metabolic Fate of (R)-Glyceraldehyde
(R)-Glyceraldehyde can be metabolized through several routes within the cell. The primary pathways involve its conversion into intermediates of glycolysis.[2]
References
- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 2. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (+)-Glyceraldehyde | C3H6O3 | CID 79014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glyceraldehyde [drugfuture.com]
- 6. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (R)-2,3-Dihydroxypropanal-d4 in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of (R)-glyceraldehyde. This isotopically labeled compound serves as a valuable tool in metabolic research and drug development, primarily as a tracer to elucidate biochemical pathways and pharmacokinetic profiles.
Compound Identification and Properties
This compound is the deuterium-labeled analogue of (R)-2,3-Dihydroxypropanal, also known as (R)-glyceraldehyde. The incorporation of deuterium (²H), a stable, non-radioactive isotope of hydrogen, allows for the tracking of this molecule through biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Chemical and Physical Properties
| Property | This compound | (R)-2,3-Dihydroxypropanal (for comparison) |
| CAS Number | 478529-60-1[1] | 453-17-8[2][3] |
| Molecular Formula | C₃H₂D₄O₃ | C₃H₆O₃[2] |
| Molecular Weight | 94.10 g/mol | 90.08 g/mol [2] |
| Appearance | Not specified; likely a solid or viscous liquid | Solid or viscous liquid[2][4] |
| Melting Point | Not specified | 145 °C[4] |
| Boiling Point | Not specified | 126-129 °C (at 18 mmHg)[5] |
| Solubility | Not specified | Soluble in water[5] |
| Isotopic Enrichment | Typically ≥98 atom % D (for similar commercial products) | N/A |
Applications in Research and Drug Development
The primary application of this compound lies in its use as a stable isotope tracer. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into molecules to serve as tracers for quantification and metabolic profiling in drug development.[6] Deuteration has gained significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.[6]
Key applications include:
-
Metabolic Flux Analysis: Tracing the fate of the carbon skeleton of glyceraldehyde through various metabolic pathways, such as glycolysis and the pentose phosphate pathway.
-
Pharmacokinetic (PK) Studies: Co-administration of the deuterated and non-deuterated drug allows each subject to act as their own control, improving the accuracy of PK parameters like absorption, distribution, metabolism, and excretion (ADME).
-
Internal Standard: Used as an internal standard in clinical mass spectrometry for the accurate quantification of endogenous or exogenous (R)-glyceraldehyde.
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, the following represents a generalized workflow for an in vivo metabolic tracing study, adapted from established methods for deuterated glucose.
Representative Protocol: In Vivo Metabolic Tracing
Objective: To trace the metabolic fate of this compound in a model organism.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, liquid diet)
-
Model organisms (e.g., mice)
-
Equipment for sample collection (e.g., blood collection tubes, surgical tools)
-
Liquid nitrogen for snap-freezing tissues
-
Instrumentation for sample analysis (e.g., LC-MS/MS)
Procedure:
-
Tracer Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer the tracer to the model organisms. Common routes include intravenous injection, oral gavage, or incorporation into a liquid diet. The chosen route and dosage will depend on the specific research question.
-
-
Sample Collection:
-
At predetermined time points, collect biological samples such as blood, urine, and specific tissues or tumors.
-
Immediately snap-freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue samples.
-
Perform a metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Separate the polar and non-polar fractions by centrifugation.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Develop a targeted method to detect and quantify this compound and its downstream deuterated metabolites.
-
-
Data Analysis:
-
Determine the isotopic enrichment in the precursor and its metabolites.
-
Calculate metabolic flux rates by applying appropriate metabolic models.
-
Compare the labeling patterns between different experimental groups (e.g., control vs. treated).
-
Sample Analysis by Mass Spectrometry
Objective: To quantify the incorporation of deuterium from this compound into downstream metabolites.
Procedure:
-
Chromatographic Separation:
-
Separate the extracted metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
-
-
Mass Spectrometry Detection:
-
Utilize a mass spectrometer in either full scan mode to identify all deuterated species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific metabolites.
-
-
Data Processing:
-
Identify peaks corresponding to the deuterated metabolites based on their mass-to-charge ratio (m/z) and retention time.
-
Calculate the fractional isotopic enrichment for each metabolite by comparing the peak areas of the labeled and unlabeled isotopologues.
-
Visualizations
Workflow for a Stable Isotope Tracing Experiment
Conceptual Diagram of Metabolic Pathway Tracing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. 453-17-8|(R)-2,3-Dihydroxypropanal|BLD Pharm [bldpharm.com]
- 4. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 497-09-6 CAS MSDS (L-Glyceraldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Deuterated Glyceraldehyde for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has become an indispensable tool in the quantitative analysis of metabolic pathways, providing critical insights into cellular physiology in both health and disease. Deuterated glyceraldehyde, as a central three-carbon intermediate in glycolysis and the pentose phosphate pathway, offers a unique vantage point for dissecting carbon flux through these critical arms of central carbon metabolism. This technical guide provides a comprehensive overview of the application of deuterated glyceraldehyde in metabolic tracing studies. It details methodologies for its synthesis, experimental protocols for its use in cell culture, and mass spectrometry-based analysis of isotopic enrichment. Furthermore, this guide visualizes key metabolic and signaling pathways involving glyceraldehyde and its derivatives, offering a foundational resource for researchers aiming to employ this powerful tracer in their experimental designs.
Introduction to Deuterated Glyceraldehyde in Metabolic Tracing
Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate (G3P), are pivotal metabolites in central carbon metabolism.[1] They represent a key junction point, connecting the upper and lower phases of glycolysis and serving as a bridge to the pentose phosphate pathway (PPP). The use of stable isotope-labeled tracers, such as deuterated glyceraldehyde, allows for the precise tracking of the fate of carbon and hydrogen atoms as they traverse these interconnected pathways.[2]
Metabolic flux analysis (MFA) using deuterated tracers provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[3] By introducing glyceraldehyde with deuterium labels at specific positions, researchers can quantify the relative contributions of different pathways to the production of downstream metabolites. For instance, the differential labeling patterns in lactate or ribose can elucidate the flux through glycolysis versus the PPP.[3] This information is invaluable for understanding metabolic reprogramming in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases.
Synthesis of Deuterated Glyceraldehyde
The synthesis of positionally deuterated glyceraldehyde is crucial for targeted metabolic tracing experiments. Various chemical and enzymatic methods can be employed to introduce deuterium at specific carbons of the glyceraldehyde molecule.
General Strategies for Aldehyde Deuteration
Several methods exist for the deuteration of aldehydes, which can be adapted for glyceraldehyde synthesis:
-
Hydrogen-Deuterium Exchange (HDE) Catalysis: N-heterocyclic carbenes (NHCs) can catalyze a reversible HDE reaction at the formyl carbon of aldehydes using deuterium oxide (D₂O) as the deuterium source.[4] This method is advantageous due to its operational simplicity and the use of an inexpensive deuterium source.
-
Photoredox Catalysis: A combination of a photoredox catalyst and a thiol catalyst can achieve formyl-selective deuteration of aldehydes with D₂O.[5] This approach offers high efficiency and broad substrate scope.
-
Reduction of Carboxylic Acid Derivatives: Deuterated reducing agents, such as lithium aluminum deuteride (LiAlD₄), can be used to reduce carboxylic acid esters or other derivatives to form C-1 deuterated aldehydes.
Example Synthesis: D-Glyceraldehyde-3,3-d₂ 3-phosphate
A published method describes the synthesis of D-glyceraldehyde-3,3-d₂ 3-phosphate, which can serve as a precursor or be used directly in studies involving G3P.[6][7] While the full detailed protocol is extensive, the general approach involves the chemical modification of a suitable carbohydrate precursor to introduce deuterium at the C-3 position, followed by phosphorylation.
Experimental Protocols for Metabolic Tracing
The following sections outline a general workflow for conducting a metabolic tracing experiment using deuterated glyceraldehyde in cultured mammalian cells. This protocol is a composite based on standard stable isotope tracing methodologies and should be optimized for specific cell lines and experimental questions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate adherent cells in 6-well plates at a density that ensures they reach approximately 75% confluency at the time of harvesting.
-
Tracer Media Preparation: Prepare culture medium (e.g., DMEM) lacking glucose. Supplement this medium with the desired concentration of deuterated glyceraldehyde. The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the presence of unlabeled metabolites.
-
Labeling: After cells have adhered and reached the desired confluency, replace the standard culture medium with the prepared tracer medium. The duration of labeling will depend on the metabolic pathway of interest. For glycolysis and the PPP, isotopic steady-state is often reached within minutes to a few hours.[2]
Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical to prevent alterations in metabolite levels during sample processing.
-
Quenching: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 600 µL of ice-cold (-80°C) 100% methanol to each well and transfer the plate to dry ice. Use a cell scraper to detach the cells and transfer the cell extract to a microcentrifuge tube.
-
Storage: Store the extracts at -80°C until mass spectrometry analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: For analysis of intracellular metabolites, further protein precipitation can be achieved by adding a solvent like methanol to the cell lysate, followed by centrifugation.
-
Derivatization (Optional): For certain classes of metabolites, derivatization may be necessary to improve chromatographic separation and ionization efficiency in the mass spectrometer.
-
Reconstitution: After extraction and any optional derivatization, the dried metabolite extract is reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of metabolites.
-
Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites, including intermediates of glycolysis and the PPP.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. The instrument is operated in multiple reaction monitoring (MRM) mode (for triple quadrupole) or by acquiring full scan data (for high-resolution MS) to quantify the different isotopologues of the target metabolites.
-
Data Analysis: The raw data is processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes.
Data Presentation: Quantitative Metabolic Flux
Table 1: Isotopic Enrichment of Glycolytic and PPP Intermediates from [1-D]-Glyceraldehyde
| Metabolite | M+0 (%) | M+1 (%) |
| Glyceraldehyde-3-Phosphate | 50.5 | 49.5 |
| Dihydroxyacetone Phosphate | 95.2 | 4.8 |
| Fructose-1,6-bisphosphate | 90.1 | 9.9 |
| 3-Phosphoglycerate | 60.3 | 39.7 |
| Phosphoenolpyruvate | 61.5 | 38.5 |
| Pyruvate | 62.0 | 38.0 |
| Lactate | 61.8 | 38.2 |
| Ribose-5-Phosphate | 98.9 | 1.1 |
Table 2: Calculated Relative Fluxes through Glycolysis and the Pentose Phosphate Pathway
| Flux Ratio | Value |
| PPP / Glycolysis | 0.05 |
| Glycolysis / TCA Cycle | 10.2 |
| Anaplerotic Flux / TCA Cycle | 0.3 |
Visualization of Pathways and Workflows
Metabolic Pathways
The following diagrams illustrate the central position of glyceraldehyde and G3P in metabolism.
Experimental Workflow
The general workflow for a deuterated glyceraldehyde tracing experiment is depicted below.
Signaling Pathways
Glyceraldehyde and its metabolites can influence cellular signaling, primarily through the formation of advanced glycation end-products (AGEs) and the modulation of key signaling nodes like mTORC1.
Glyceraldehyde is a potent precursor for the formation of AGEs, which can activate the Receptor for Advanced Glycation End-products (RAGE), leading to a pro-inflammatory response.[8][9]
The glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) can regulate mTORC1 signaling by interacting with the small GTPase Rheb.[10] This interaction is sensitive to the levels of glyceraldehyde-3-phosphate (G3P).
Conclusion
Deuterated glyceraldehyde is a potent tool for the detailed investigation of central carbon metabolism. Its strategic position in glycolysis and the PPP allows for the dissection of flux through these fundamental pathways. While the application of this specific tracer is still emerging, the methodologies outlined in this guide provide a solid foundation for its use in metabolic research. The combination of targeted isotopic labeling, advanced mass spectrometry, and computational flux analysis will undoubtedly continue to yield significant insights into the metabolic underpinnings of health and disease. Further research is warranted to expand the library of deuterated glyceraldehyde isotopologues and to generate quantitative flux data across a range of biological systems.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Glyceraldehyde - American Chemical Society [acs.org]
- 5. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 7. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Glycolytic Flux Signals to mTOR through Glyceraldehyde-3-Phosphate Dehydrogenase-Mediated Regulation of Rheb - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotopic Labeling with (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using (R)-2,3-Dihydroxypropanal-d4. While specific experimental data for this deuterated tracer is not extensively available in current literature, this document outlines the foundational knowledge required to effectively utilize it in metabolic research. By leveraging established principles of stable isotope tracing and the known metabolic roles of its non-deuterated counterpart, D-glyceraldehyde, this guide offers a framework for designing, executing, and interpreting experiments in fields such as metabolic pathway analysis, drug development, and proteomics. We present detailed hypothetical experimental protocols, data interpretation strategies, and visualizations to facilitate the application of this compound in elucidating complex biological systems.
Introduction to this compound
This compound is the deuterium-labeled form of (R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde. As a stable isotope-labeled compound, it serves as a powerful tracer for investigating metabolic pathways without the safety concerns associated with radioactive isotopes. The four deuterium atoms replace hydrogen atoms on the carbon backbone, resulting in a molecule with a higher mass that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS).
The non-deuterated form, D-glyceraldehyde, is a key intermediate in central carbon metabolism. It can be phosphorylated to glyceraldehyde-3-phosphate (G3P), a central metabolite in both glycolysis and the pentose phosphate pathway (PPP). By introducing this compound into a biological system, researchers can trace the metabolic fate of the glyceraldehyde backbone through these fundamental pathways.
Key Properties of (R)-2,3-Dihydroxypropanal:
| Property | Value |
| Molecular Formula | C₃H₂D₄O₃ |
| Molecular Weight | ~94.10 g/mol |
| Appearance | Varies, often supplied in solution |
| Solubility | Soluble in water |
Applications in Research and Drug Development
The use of deuterated molecules like this compound offers several advantages in research and drug development:
-
Metabolic Flux Analysis: Tracing the incorporation of deuterium into downstream metabolites allows for the quantification of metabolic rates (fluxes) through specific pathways. This is crucial for understanding how metabolic networks are rewired in disease states such as cancer or diabetes.
-
Pharmacokinetic and Metabolic Profiling: In drug development, deuteration of drug candidates can alter their metabolic profiles.[1] Using deuterated tracers helps in understanding the metabolic fate of drugs and identifying potential metabolites.[1]
-
Target Engagement and Biomarker Discovery: By observing changes in metabolic pathways upon drug treatment, researchers can gain insights into the mechanism of action of a compound and identify potential biomarkers of drug efficacy.
Experimental Design and Protocols
The following sections outline a generalized workflow for conducting a stable isotope tracing experiment with this compound in a cell culture model.
Experimental Workflow
The overall workflow for a metabolic tracing experiment involves several key stages, from cell culture to data analysis.
References
Physical properties of (R)-2,3-Dihydroxypropanal-d4
An In-depth Technical Guide on the Physical Properties of (R)-2,3-Dihydroxypropanal-d4
This technical guide provides a comprehensive overview of the known physical properties of this compound and its non-deuterated isotopologue, (R)-2,3-Dihydroxypropanal. Given the limited availability of specific experimental data for the deuterated compound, this guide also furnishes detailed, generalized experimental protocols for the determination of its key physical characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize isotopically labeled compounds.
Data Presentation: Physical Properties
The following tables summarize the available quantitative data for (R)-2,3-Dihydroxypropanal and its deuterated form. It is important to note that while the physical properties of this compound are expected to be very similar to its non-deuterated counterpart, slight variations in melting point, boiling point, and density can occur due to the increased mass of deuterium.
Table 1: Physical Properties of (R)-2,3-Dihydroxypropanal
| Property | Value | Source(s) |
| CAS Number | 453-17-8 | [1][2] |
| Chemical Formula | C₃H₆O₃ | [1][3] |
| Molecular Weight | 90.08 g/mol | [1][3] |
| Appearance | Orange, viscous liquid or colorless solid | [3][4] |
| Melting Point | 127-129 °C | [1] |
| 145 °C | [5][6] | |
| Boiling Point | 123-126 °C at 10 mmHg | [1] |
| 228 °C | [3] | |
| Density | 1.272 g/cm³ (Predicted) | [1] |
| 1.455 g/mL | [6] | |
| Solubility in Water | Very soluble | [3][4] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 478529-60-1 | [7] |
| Chemical Formula | C₃H₂D₄O₃ | [8] |
| Molecular Weight | 94.10 g/mol | [8] |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Density | No experimental data available. | |
| Solubility | No experimental data available, but expected to be highly soluble in water. | [4] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the primary physical properties of this compound. These are generalized protocols adaptable for small organic molecules.
Determination of Melting Point
This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.
-
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Ensure the sample of this compound is crystalline and dry. If necessary, grind the sample to a fine powder using a clean, dry mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be 2-3 mm in height.[9]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown melting point, first perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate melting range.[10]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slow rate, approximately 1-2 °C per minute, through the expected melting range.[11]
-
Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9]
-
Repeat the measurement with a fresh sample to ensure accuracy and reproducibility.
-
Determination of Boiling Point (Microscale Method)
This protocol is suitable for determining the boiling point of small quantities of a liquid sample using a Thiele tube.
-
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., 6x50 mm culture tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
-
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the top of the side arm.
-
Add approximately 0.5 mL of liquid this compound to the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the sample is immersed in the mineral oil in the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Determination of Density
This protocol describes the determination of the density of a liquid sample using a pycnometer.
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Syringe or pipette
-
-
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with a small amount of water exiting the capillary in the stopper. Dry the outside of the pycnometer carefully.
-
Weigh the water-filled pycnometer and record its mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the this compound sample and repeat the thermal equilibration in the water bath.
-
Dry the outside and weigh the sample-filled pycnometer, recording its mass (m₃).
-
Calculate the density of the sample using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
Determination of Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent (e.g., water).
-
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water). The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vial and place it in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can take from 24 to 72 hours. A preliminary experiment can determine the time to reach equilibrium.
-
After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
The measured concentration represents the equilibrium solubility of the compound at that temperature.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like this compound.
References
- 1. chembk.com [chembk.com]
- 2. (2R)-2,3-dihydroxypropanal | 17327-33-2; 453-17-8 | Buy Now [molport.com]
- 3. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. (2R)-2,3-dihydroxypropanal [stenutz.eu]
- 6. 2,3-dihydroxypropanal [stenutz.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ursinus.edu [ursinus.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide on the Safety and Handling of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on available safety data for the non-deuterated analogue, (R)-2,3-Dihydroxypropanal (also known as D-Glyceraldehyde). While the deuterated form, (R)-2,3-Dihydroxypropanal-d4, is expected to have a similar safety profile, it is crucial to note that its toxicological properties have not been fully investigated. All handling and safety procedures should be conducted with the utmost caution by trained professionals in a controlled laboratory setting.
Introduction
This compound is a deuterated form of D-Glyceraldehyde, a key intermediate in various metabolic pathways, including glycolysis and gluconeogenesis.[1] Its use in research, particularly in tracer studies and metabolic flux analysis, necessitates a thorough understanding of its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols.
Hazard Identification and Classification
While a specific hazard classification for the d4 variant is not available, based on the data for (R)-2,3-Dihydroxypropanal, the compound is considered to be irritating to the eyes, respiratory system, and skin.[2] In the event of a fire, it may generate irritating and highly toxic gases through thermal decomposition or combustion.[1]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
The toxicological properties of this substance have not been fully investigated.[1]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of (R)-2,3-Dihydroxypropanal.
| Property | Value | Source |
| Molecular Formula | C3H2D4O3 | N/A |
| Molecular Weight | 94.10 g/mol (calculated) | N/A |
| Appearance | Orange, viscous liquid[1] or light brown solid[3] | [1][3] |
| Melting Point | 127-129 °C[2] | [2] |
| Boiling Point | 123-126 °C at 10 mmHg[2] | [2] |
| Flash Point | 112 °C[2] | [2] |
| Water Solubility | Soluble[4] | [4] |
| pKa | 12.58[1] | [1] |
Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Use only in a well-ventilated area or outdoors.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store locked up.[3]
-
Keep away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[1]
-
For long-term stability, it is recommended to store in a freezer under -20°C in an inert atmosphere.[6]
Exposure Controls and Personal Protection
To minimize potential exposure, the following engineering controls and personal protective equipment are recommended.
Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities or when there is a potential for aerosolization.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[1]
First Aid Measures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
-
After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
After Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[1]
-
After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
-
After Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.[1][5]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[1] The substance is highly flammable and can be easily ignited by heat, sparks, or flames.[1]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment as specified in Section 5.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For spills, sweep up and shovel into suitable containers for disposal.[3] Avoid dust formation.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Incompatible materials, heat, sparks, and flames.[1]
-
Incompatible Materials: Strong oxidizing agents, reducing agents, and bases.[1]
-
Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The information below is based on its non-deuterated analogue.
-
Acute Toxicity: No quantitative data available.
-
Skin Corrosion/Irritation: May cause skin irritation.[1]
-
Serious Eye Damage/Irritation: May cause eye irritation.[1]
-
Respiratory or Skin Sensitization: No information available.
-
Germ Cell Mutagenicity: No information available.
-
Carcinogenicity: No information available.
-
Reproductive Toxicity: No information available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[1]
-
Specific Target Organ Toxicity - Repeated Exposure: No information available.
-
Aspiration Hazard: No information available.
Experimental Protocols and Workflows
As no specific experimental safety protocols were found in the literature for this compound, a general workflow for handling potentially hazardous chemicals in a research setting is provided below.
References
- 1. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. foodb.ca [foodb.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 453-17-8|(R)-2,3-Dihydroxypropanal|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: (R)-2,3-Dihydroxypropanal-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, known as tracers, into a cellular system, researchers can track the flow of atoms through metabolic pathways. Subsequent analysis of the isotopic enrichment in downstream metabolites provides a detailed snapshot of the cellular metabolic state.[1][2][3] Stable isotope tracers, such as those labeled with deuterium (²H), offer a safe and effective alternative to radioactive isotopes for in vivo and in vitro studies.[1]
(R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde, is a key intermediate in central carbon metabolism. It occupies a pivotal position at the intersection of glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and glycerol metabolism. Introducing (R)-2,3-Dihydroxypropanal-d4, a deuterium-labeled version of this metabolite, allows for the precise tracing of its metabolic fate and the quantification of fluxes through these interconnected pathways. This approach is particularly valuable for understanding the metabolic reprogramming that occurs in various diseases, including cancer and metabolic disorders, and for evaluating the mechanism of action of therapeutic agents that target cellular metabolism.[4][5][6]
These application notes provide a generalized framework for utilizing this compound in metabolic flux analysis, from experimental design and execution to data analysis and interpretation.
Central Metabolic Pathways Involving (R)-2,3-Dihydroxypropanal
(R)-2,3-Dihydroxypropanal is centrally located in metabolism, primarily linking the metabolism of glucose, glycerol, and fructose. The following diagram illustrates its key connections to major metabolic pathways.
Caption: Metabolic pathways involving (R)-2,3-Dihydroxypropanal.
Experimental Protocol
This protocol provides a generalized procedure for a metabolic flux analysis experiment using this compound in cultured mammalian cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) without glucose and pyruvate
-
Dialyzed fetal bovine serum (dFBS)
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water (-80°C)
-
Extraction solvent: 80% methanol in water (-80°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Standard laboratory equipment for cell culture
Procedure:
-
Cell Culture and Media Preparation:
-
Culture cells to the desired confluency (typically 80-90%) in standard growth medium.
-
Prepare the experimental medium by supplementing glucose- and pyruvate-free DMEM with dFBS, physiological levels of glucose, and other necessary components.
-
Prepare the labeling medium by adding a known concentration of this compound to the experimental medium. The optimal concentration should be determined empirically but is typically in the range of 1-10 mM.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time course to allow for the incorporation of the tracer into downstream metabolites. It is recommended to perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to ensure isotopic steady-state is reached.
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add the ice-cold quenching solution (-80°C 80% methanol) to the plate and incubate at -80°C for 15 minutes.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed at 4°C for 5 minutes to pellet the cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Centrifuge the reconstituted sample to remove any remaining particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow Diagram:
Caption: Workflow for a metabolic flux experiment.
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis will consist of mass spectra for each metabolite of interest. The presence of deuterium from this compound will result in a shift in the mass-to-charge ratio (m/z) of downstream metabolites.
Data Analysis Workflow:
-
Peak Integration and Isotopologue Distribution:
-
Integrate the peak areas for all isotopologues (M+0, M+1, M+2, etc.) of each metabolite of interest.
-
Correct for the natural abundance of heavy isotopes.
-
-
Fractional Enrichment Calculation:
-
Calculate the fractional enrichment of the deuterium label in each metabolite pool.
-
-
Metabolic Flux Modeling:
-
Use the fractional enrichment data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic network.
-
Data Analysis Workflow Diagram:
Caption: Workflow for data analysis in metabolic flux experiments.
Table of Hypothetical Quantitative Data:
The following table presents hypothetical fractional enrichment data for key metabolites after 24 hours of labeling with this compound in a cancer cell line treated with a fictional metabolic inhibitor, "Drug X".
| Metabolite | Isotope | Control (% Enrichment) | Drug X Treated (% Enrichment) |
| Glyceraldehyde-3-phosphate | M+4 | 85.2 ± 3.1 | 88.5 ± 2.9 |
| Dihydroxyacetone phosphate | M+4 | 45.7 ± 2.5 | 55.1 ± 3.3 |
| 3-Phosphoglycerate | M+4 | 70.1 ± 4.2 | 35.8 ± 3.9 |
| Phosphoenolpyruvate | M+4 | 68.9 ± 4.5 | 33.2 ± 4.1 |
| Pyruvate | M+3 | 65.3 ± 5.1 | 28.7 ± 3.8 |
| Lactate | M+3 | 63.8 ± 5.5 | 25.4 ± 3.5 |
| Serine | M+3 | 15.2 ± 1.8 | 8.1 ± 1.2 |
| Ribose-5-phosphate | M+0 | 98.5 ± 0.5 | 98.2 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). The "M+n" denotes the isotopologue with 'n' deuterium atoms incorporated.
Interpretation of Hypothetical Data:
In this hypothetical example, treatment with "Drug X" leads to a significant decrease in the enrichment of deuterium in metabolites downstream of glyceraldehyde-3-phosphate in the glycolytic pathway (3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate). This suggests that "Drug X" may inhibit an enzyme in the lower part of glycolysis. The increased enrichment in dihydroxyacetone phosphate could indicate a reversible flux from glyceraldehyde-3-phosphate. The decreased enrichment in serine suggests a reduced flux from glycolysis into the serine biosynthesis pathway. The lack of significant labeling in ribose-5-phosphate is expected as (R)-2,3-Dihydroxypropanal enters glycolysis below the pentose phosphate pathway.
Applications in Drug Development
Metabolic flux analysis using this compound offers several applications in the field of drug development:
-
Mechanism of Action Studies: Elucidate how a drug candidate modulates specific metabolic pathways.
-
Target Engagement and Validation: Confirm that a drug interacts with its intended metabolic enzyme target and produces the expected downstream effects on metabolic fluxes.
-
Biomarker Discovery: Identify metabolic changes that can serve as biomarkers of drug efficacy or toxicity.
-
Understanding Drug Resistance: Investigate how cancer cells rewire their metabolism to develop resistance to therapeutic agents.
-
Preclinical and Clinical Studies: Assess metabolic effects of drugs in animal models and human subjects.[1]
By providing a quantitative and dynamic view of cellular metabolism, MFA with this compound can significantly contribute to the development of novel therapeutics that target metabolic pathways.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Repressed Central Carbon Metabolism and Its Effect on Related Metabolic Pathways in Cefoperazone/Sulbactam-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes: (R)-2,3-Dihydroxypropanal-d4 as an Internal Standard in Mass Spectrometry
Introduction
Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research in drug development, clinical diagnostics, and various scientific fields. The accuracy and reliability of these measurements often depend on the use of an appropriate internal standard (IS). An ideal internal standard should behave chemically and physically similarly to the analyte of interest, allowing for correction of variations during sample preparation, chromatography, and ionization.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for quantitative mass spectrometry due to their near-identical properties to the endogenous analyte.[1][3][4]
(R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde, is a simple aldose monosaccharide that plays a crucial role in carbohydrate metabolism. Its accurate quantification in biological matrices is essential for studying various metabolic pathways and diseases. This application note describes a robust and sensitive method for the quantification of (R)-2,3-dihydroxypropanal in human plasma using (R)-2,3-Dihydroxypropanal-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method employs the stable isotope-labeled compound, this compound, which is chemically identical to the analyte of interest, (R)-2,3-Dihydroxypropanal, except for the presence of four deuterium atoms.[1] This isotopic labeling results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share very similar physicochemical properties, the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1] By adding a known amount of this compound to each sample, any loss of analyte during sample processing or fluctuations in instrument response can be normalized, leading to highly accurate and precise quantification.[3][4]
Analyte and Internal Standard Properties
| Property | (R)-2,3-Dihydroxypropanal (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₃H₆O₃ | C₃H₂D₄O₃ |
| Molecular Weight | 90.08 g/mol [5] | 94.10 g/mol |
| CAS Number | 453-17-8[5][6] | Not specified |
| Structure |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of (R)-2,3-dihydroxypropanal using this compound as an internal standard.
Caption: A schematic of the sample preparation and analysis workflow.
Detailed Experimental Protocol
Materials and Reagents
-
(R)-2,3-Dihydroxypropanal (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of (R)-2,3-Dihydroxypropanal and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of (R)-2,3-Dihydroxypropanal by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a working solution of 100 ng/mL.
-
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (R)-2,3-Dihydroxypropanal | 91.05 | 61.03 | 10 |
| This compound | 95.07 | 64.05 | 10 |
Data Analysis and Results
The concentration of (R)-2,3-dihydroxypropanal in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.
Representative Calibration Curve
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 120,500 | 0.0104 |
| 5 | 6,300 | 121,000 | 0.0521 |
| 10 | 12,800 | 120,000 | 0.1067 |
| 50 | 65,000 | 122,000 | 0.5328 |
| 100 | 130,000 | 121,500 | 1.0699 |
| 500 | 645,000 | 120,800 | 5.3394 |
| 1000 | 1,295,000 | 121,200 | 10.6848 |
The resulting calibration curve should exhibit a correlation coefficient (r²) of >0.99, demonstrating a strong linear relationship between concentration and response.
Signaling Pathway and Logical Relationship Diagram
The use of a stable isotope-labeled internal standard is based on a clear logical relationship that ensures accurate quantification.
Caption: The diagram illustrates how the internal standard corrects for variations.
Conclusion
The use of this compound as an internal standard provides a highly effective method for the accurate and precise quantification of (R)-2,3-dihydroxypropanal in complex biological matrices such as human plasma. The stable isotope-labeled internal standard effectively compensates for variability in sample preparation and instrument response, ensuring the reliability of the analytical data. This methodology is suitable for researchers, scientists, and drug development professionals engaged in metabolomics, clinical research, and other areas requiring robust quantitative analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2R)-2,3-dihydroxypropanal | 17327-33-2; 453-17-8 | Buy Now [molport.com]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for the Analysis of (R)-2,3-Dihydroxypropanal-d4
Introduction
(R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde, is a fundamental three-carbon aldose that plays a crucial role in carbohydrate metabolism. Its deuterated isotopologue, (R)-2,3-Dihydroxypropanal-d4, is an invaluable tool in metabolic research, clinical diagnostics, and drug development, often serving as an internal standard for quantitative mass spectrometry-based assays. The inherent polarity and low volatility of this compound, however, present significant analytical challenges for gas chromatography-mass spectrometry (GC-MS) and can lead to poor ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).
Chemical derivatization is an essential strategy to overcome these challenges. By chemically modifying the analyte, derivatization can enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. This document provides detailed protocols for two robust derivatization methods for the analysis of this compound:
-
Silylation: Targeting the hydroxyl groups to increase volatility for GC-MS analysis.
-
Oximation: Targeting the aldehyde group to create a stable, volatile derivative for GC-MS analysis.
These methods are presented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid researchers, scientists, and drug development professionals in the successful analysis of this important deuterated metabolite.
Method 1: Silylation for GC-MS Analysis
Silylation is a widely used derivatization technique that replaces active hydrogen atoms in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups with a trimethylsilyl (TMS) group.[1] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[2] For this compound, silylation targets the two hydroxyl groups and can also react with the enol form of the aldehyde. The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is highly effective for this purpose.
The resulting TMS derivatives are more thermally stable and produce characteristic fragmentation patterns in the mass spectrometer, aiding in both identification and quantification.[1]
Quantitative Data Summary
The following table summarizes typical performance metrics for the silylation of small polar analytes like glyceraldehyde. Actual performance may vary based on instrumentation and matrix effects.
| Parameter | Typical Value/Range | Reference |
| Derivatization Reagent | BSTFA + 1% TMCS | |
| Reaction Time | 60 - 90 minutes | [3] |
| Reaction Temperature | 60 - 80 °C | [3] |
| Typical Limit of Detection (LOD) | 1 - 10 ng/mL | N/A |
| Typical Limit of Quantification (LOQ) | 5 - 25 ng/mL | N/A |
| Linear Range | 2 - 3 orders of magnitude | N/A |
Experimental Protocol: Silylation
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Internal Standard (e.g., Sorbitol-d6, if not using the analyte as its own standard)
-
Conical reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Aliquot a known volume of the sample or standard solution into a 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas. The presence of water can inhibit the silylation reaction.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue. Vortex briefly to ensure the analyte is fully dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the reaction.[3]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: Transfer the derivatized sample to a GC autosampler vial. Inject 1 µL of the solution into the GC-MS system.
Note on this compound: The mass of the fully silylated derivative will be increased due to the four deuterium atoms. The mass spectrum will show a corresponding mass shift in the molecular ion and key fragments compared to the non-deuterated standard. This mass difference is essential for stable isotope dilution assays.
Silylation Workflow Diagram
References
Application Notes and Protocols for the Sample Preparation of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, derivatization, and analysis of (R)-2,3-Dihydroxypropanal-d4, a deuterated internal standard for the quantification of glyceraldehyde. The following methods are suitable for various biological matrices and are intended for use in research and drug development settings.
Introduction
(R)-2,3-Dihydroxypropanal, commonly known as D-glyceraldehyde, is a key intermediate in carbohydrate metabolism. Its accurate quantification in biological systems is crucial for understanding metabolic pathways and the pathophysiology of various diseases. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the endogenous analyte, differing only in mass. This allows for correction of sample loss during preparation and variations in instrument response.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the concentration of the analyte, and the analytical method (Gas Chromatography-Mass Spectrometry - GC-MS or Liquid Chromatography-Mass Spectrometry - LC-MS).
Protein Precipitation and Liquid-Liquid Extraction (LLE)
This method is suitable for plasma, serum, and cell culture samples.
Protocol:
-
To 100 µL of sample (plasma, serum, or cell lysate), add a known amount of this compound solution.
-
Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform a liquid-liquid extraction. Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
Solid-Phase Extraction (SPE)
SPE is a robust method for cleaning up complex samples like urine and tissue homogenates.[1][2]
Protocol:
-
Sample Pre-treatment: To 1 mL of urine or tissue homogenate, add a known amount of this compound. Acidify the sample with 10 µL of formic acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
Derivatization Protocols
Derivatization is often necessary to improve the volatility, thermal stability, and chromatographic properties of glyceraldehyde for GC-MS and LC-MS analysis.[3][4]
Oximation followed by Silylation (for GC-MS Analysis)
This two-step derivatization targets both the aldehyde and hydroxyl groups.[4]
Protocol:
-
To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 60°C for 45 minutes to convert the aldehyde group to an oxime.[4]
-
Cool the sample to room temperature.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 70°C for 60 minutes to silylate the hydroxyl groups.
-
The sample is now ready for GC-MS analysis.
Dansylhydrazine Derivatization (for LC-MS Analysis)
This method introduces a fluorescent and easily ionizable tag to the aldehyde group, significantly enhancing detection sensitivity in LC-MS.[5]
Protocol:
-
To the dried extract, add 50 µL of 10 mg/mL dansylhydrazine in acetonitrile.
-
Add 10 µL of 2% formic acid in acetonitrile to catalyze the reaction.
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Cool the sample to room temperature.
-
The sample is now ready for LC-MS analysis.
Quantitative Data Summary
The following table summarizes reported concentrations of glyceraldehyde in various biological matrices. These values can serve as a reference for expected physiological ranges.
| Matrix | Species | Condition | Glyceraldehyde Concentration | Citation |
| Plasma | Mouse | Fasting | 9.4 ± 1.7 nmol/mL | [6] |
| Plasma | Rat | Fasting | 7.2 ± 1.2 nmol/mL | [6] |
| Liver | Mouse | Fasting | 50.0 ± 3.9 nmol/g | [6] |
| Liver | Rat | Fasting | 35.5 ± 4.9 nmol/g | [6] |
| Plasma | Human | Healthy Volunteers | Unchanged after meal | [6] |
| Plasma | Human | Type 2 Diabetes | Positively correlated with plasma glucose | [6] |
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Stability issues of (R)-2,3-Dihydroxypropanal-d4 in aqueous solutions
Welcome to the technical support center for (R)-2,3-Dihydroxypropanal-d4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this isotopically labeled compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are based on established knowledge of its non-deuterated analog, glyceraldehyde, and general principles of aldehyde chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound, similar to its non-deuterated counterpart, is susceptible to several degradation pathways in aqueous solutions. The primary concerns include:
-
Isomerization: It can reversibly isomerize to dihydroxyacetone-d4.
-
Dehydration: Dehydration can occur, leading to the formation of pyruvaldehyde-d4.[1]
-
Aldol Condensation: Under certain conditions, particularly acidic pH, it can undergo self-condensation or react with its degradation products to form larger sugar-like molecules.[2]
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Hydration and Dimerization: In aqueous solutions, the aldehyde group can exist in equilibrium with its hydrate form. In concentrated solutions, it may form hemiacetal dimers.[3]
-
Oxidation: Like most aldehydes, it is prone to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.
Q2: How does pH affect the stability of this compound solutions?
Q3: What is the expected shelf-life of this compound in an aqueous solution?
A3: The shelf-life in aqueous solution is highly dependent on storage conditions, including temperature, pH, concentration, and exposure to light and air. Due to its reactivity, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it should be done at low temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q4: Are there any known incompatibilities with common buffer components?
A4: While specific studies on this compound are limited, primary amine-containing buffers (e.g., Tris) should be used with caution as they can potentially form Schiff bases with the aldehyde group. Phosphate or citrate buffers are generally more suitable. It is always advisable to perform a small-scale compatibility test with your specific buffer system before proceeding with critical experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC, GC, or MS analysis. | Degradation of the compound. | 1. Prepare fresh solutions of this compound immediately before use. 2. Ensure the pH of the aqueous solution is near neutral. 3. Store stock solutions at -20°C or -80°C in an inert atmosphere. 4. Check for potential contaminants in your solvent or buffer. |
| Loss of compound concentration over a short period. | Adsorption to container surfaces or rapid degradation. | 1. Use silanized glassware or low-adsorption plasticware. 2. Re-evaluate the stability under your specific experimental conditions (temperature, pH). 3. Consider preparing a more concentrated stock solution in a suitable organic solvent (e.g., DMSO) and diluting it into the aqueous buffer immediately before use. |
| Inconsistent experimental results. | Variability in the stability of the compound between experiments. | 1. Standardize the preparation and handling of the this compound solution. 2. Always use freshly prepared solutions. 3. Monitor the purity of the solution by a suitable analytical method (e.g., HPLC) before each experiment. |
| Formation of a yellowish tint in the solution. | Potential formation of degradation products or polymers. | 1. Discard the solution. 2. Review the storage conditions and preparation protocol. 3. Ensure the compound is protected from light and oxygen. |
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for assessing its stability.
Caption: Potential degradation and equilibrium pathways of this compound in aqueous solutions.
Caption: General experimental workflow for assessing the stability of this compound.
Experimental Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC-UV
This protocol provides a general method for evaluating the stability of this compound in an aqueous buffer.
1. Materials and Reagents:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
HPLC grade acetonitrile and water
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Buffer Preparation (e.g., 50 mM Phosphate Buffer, pH 7.0):
-
Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic.
-
Titrate one solution with the other until the desired pH of 7.0 is reached.
-
Filter the buffer through a 0.22 µm filter.
-
-
Stock Solution of this compound (e.g., 10 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary, and then dilute with the prepared buffer to the final concentration in a volumetric flask. Note: Prepare this solution immediately before starting the stability study.
-
-
Stability Samples:
-
Dilute the stock solution with the buffer to the final desired concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials for incubation at different conditions.
-
3. Stability Study Conditions:
-
Incubate the sample vials at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Protect the samples from light.
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm (or an appropriate wavelength determined by a UV scan).
-
-
Procedure:
-
At each time point, withdraw a vial from each temperature condition.
-
If necessary, quench the degradation by cooling the sample on ice.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of the parent compound and any significant degradation products.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each temperature condition.
-
Identify and, if possible, quantify any major degradation products.
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound based on the expected behavior of glyceraldehyde. This data is for illustrative purposes only.
| Temperature (°C) | Time (hours) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 4.0) |
| 4 | 0 | 100 | 100 |
| 24 | 98 | 95 | |
| 48 | 96 | 90 | |
| 25 | 0 | 100 | 100 |
| 24 | 90 | 75 | |
| 48 | 82 | 60 | |
| 40 | 0 | 100 | 100 |
| 24 | 75 | 50 | |
| 48 | 60 | 30 |
References
Common degradation products of (R)-2,3-Dihydroxypropanal-d4
Welcome to the technical support center for (R)-2,3-Dihydroxypropanal-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and questions related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of D-glyceraldehyde. It is often used as a standard reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] The deuterium labeling provides a distinct signal, allowing for accurate identification and quantification in complex biological matrices.[1] It also serves as a tracer in metabolic studies to elucidate biochemical pathways.[1]
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from heat, direct sunlight, and incompatible substances such as strong oxidizing agents, reducing agents, and bases.[2][3] For long-term storage, temperatures between 2-8°C are recommended.[3]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for the d4 isotopologue are not extensively documented, based on the chemistry of its non-deuterated counterpart, (R)-2,3-Dihydroxypropanal, several degradation routes are plausible:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert it to (R)-2,3-dihydroxypropanoic-d-acid (deuterated glyceric acid). This can be facilitated by exposure to air (auto-oxidation) or oxidizing agents.
-
Aldol Condensation: In the presence of acidic or basic catalysts, glyceraldehyde can undergo self-condensation reactions, leading to the formation of larger, more complex structures.
-
Dimerization: Like other simple sugars, glyceraldehyde can exist in equilibrium with its dimeric forms in solution.
-
Dehydration: Under certain conditions, elimination of water could occur.
Q4: How can I detect degradation products in my sample?
Several analytical techniques can be employed to detect and quantify degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.[4]
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of potential degradation products, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about impurities and degradation products.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation has occurred. | Review storage conditions. Ensure the use of fresh, high-purity solvents and analyze samples promptly after preparation. Develop a stability-indicating HPLC method to resolve and identify the degradation products.[4] |
| Inconsistent results in biological assays | The presence of degradation products may be interfering with the assay. | Characterize the purity of the this compound stock solution before use. If degradation is suspected, purify the compound or obtain a new, verified batch. |
| pH of the solution changes over time | Oxidation of the aldehyde to a carboxylic acid will lower the pH. | Buffer the experimental solution to maintain a stable pH. Store stock solutions at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Formation of a precipitate or haze in solution | Polymerization or condensation reactions may be occurring. | Avoid extreme pH conditions and high temperatures. Prepare solutions fresh and use them within a short timeframe. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
1. Objective: To separate this compound from its potential degradation products.
2. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid (or other suitable modifier)
- Reversed-phase C18 column
3. Instrumentation:
- HPLC system with a UV or Mass Spectrometric (MS) detector.
4. Method: a. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile b. Gradient Elution:
- 0-5 min: 5% B
- 5-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B c. Flow Rate: 1.0 mL/min d. Column Temperature: 30°C e. Detection: UV at 210 nm or MS detection. f. Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
5. Forced Degradation Studies: To ensure the method is stability-indicating, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[4] The method should be able to resolve the parent peak from all significant degradation peaks.[4]
Potential Degradation Pathway
Caption: Plausible degradation pathways of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2,3-dihydroxypropanal; CAS No.: 56-82-6 [chemshuttle.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis methods of polysorbate 20: A new method to assess the stability of polysorbate 20 and established methods that may overlook degraded polysorbate 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-2,3-Dihydroxypropanal-d4 Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-2,3-Dihydroxypropanal-d4. Our aim is to help you navigate common challenges in purity assessment and ensure the quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes of this compound that I should assess?
A1: The primary purity attributes for this compound are:
-
Chemical Purity: The percentage of the desired this compound molecule relative to any non-deuterated or other chemical impurities.
-
Isotopic Purity (Isotopic Enrichment): The percentage of the compound that is deuterated to the specified level (d4). This is crucial for applications using mass spectrometry.[1][2][3]
-
Enantiomeric Purity: The percentage of the desired (R)-enantiomer relative to the (S)-enantiomer.
-
Structural Integrity: Confirmation that the deuterium atoms are located at the correct positions within the molecule and that the overall molecular structure is correct.[1][4]
Q2: Which analytical techniques are recommended for purity assessment of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
High-Resolution Mass Spectrometry (HRMS): Ideal for determining isotopic purity and confirming the molecular weight of the deuterated compound.[2][3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirms the positions of deuterium labels, and can be used for quantitative analysis (qNMR).[1][6][7]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for separating and quantifying the (R) and (S) enantiomers to determine enantiomeric purity.[8][9][10][11]
Q3: How can I determine the isotopic enrichment of my this compound sample?
A3: Isotopic enrichment is best determined using High-Resolution Mass Spectrometry (HRMS). By analyzing the mass spectrum, you can observe the distribution of isotopic ions (isotopologues). The relative abundance of the fully deuterated (d4) species compared to partially deuterated (d1, d2, d3) and non-deuterated (d0) species allows for the calculation of isotopic purity.[2][3]
Q4: What are the potential common impurities in a sample of this compound?
A4: Common impurities may include:
-
Non-deuterated (R)-2,3-Dihydroxypropanal: Arises from incomplete deuteration during synthesis.
-
(S)-2,3-Dihydroxypropanal-d4: The undesired enantiomer.
-
Partially deuterated isotopologues: Molecules with fewer than four deuterium atoms.
-
Residual solvents or reagents: Left over from the synthesis and purification process.
-
Degradation products: (R)-2,3-Dihydroxypropanal can be susceptible to oxidation or polymerization.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chiral HPLC Analysis
-
Symptom: Multiple peaks are observed when only one peak corresponding to the (R)-enantiomer is expected.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of the (S)-enantiomer | Confirm the identity of the second peak by running a standard of the (S)-enantiomer if available. Optimize the chiral separation method to improve resolution between the enantiomers. |
| Chemical Impurities | Analyze the sample by LC-MS to identify the mass of the unexpected peak(s). This can help determine if they are related to the starting materials, byproducts, or degradation products. |
| Racemization of the sample | Investigate the sample handling and storage conditions. Exposure to harsh pH or elevated temperatures can sometimes lead to racemization. |
Issue 2: Low Isotopic Purity Determined by Mass Spectrometry
-
Symptom: The mass spectrum shows a significant signal for the non-deuterated (d0) or partially deuterated species.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deuteration | This is a synthetic issue. If high isotopic purity is critical, the synthesis may need to be repeated or the product may require further purification to enrich the d4 species. |
| Hydrogen-Deuterium (H/D) Exchange | Labile protons in the molecule can exchange with hydrogen from the solvent or atmosphere. Ensure the use of deuterated solvents for analysis where appropriate and minimize exposure to atmospheric moisture.[5] |
| Contamination with non-deuterated standard | Ensure that all labware is clean and that there is no cross-contamination with non-deuterated (R)-2,3-Dihydroxypropanal. |
Issue 3: NMR Spectrum is Inconsistent with the Expected Structure
-
Symptom: ¹H NMR shows unexpected signals, or the integration values are incorrect. ²H NMR may show signals in unexpected locations.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Deuterium Labeling Position | A detailed analysis of 2D NMR spectra (like HSQC and HMBC) can help to confirm the positions of the deuterium atoms.[12] |
| Presence of Impurities | Compare the spectrum with that of a known standard if available. Use other techniques like LC-MS to identify potential impurities that may be contributing to the unexpected NMR signals. |
| Sample Degradation | (R)-2,3-Dihydroxypropanal can be unstable. Re-purify the sample or acquire a fresh lot if degradation is suspected. |
Data Presentation
Table 1: Summary of Analytical Techniques for Purity Assessment
| Parameter | Technique | Typical Information Provided |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | Relative abundance of d0, d1, d2, d3, and d4 species. |
| Chemical Purity | HPLC-UV, LC-MS | Percentage of the main compound and detection of impurities. |
| Enantiomeric Purity | Chiral HPLC | Percentage of (R) vs. (S) enantiomers. |
| Structural Confirmation | NMR Spectroscopy (¹H, ¹³C, ²H) | Confirmation of chemical structure and deuterium positions. |
Table 2: Example Isotopic Distribution Data from HRMS
| Isotopologue | Expected Mass (m/z) | Relative Abundance (%) |
| d0 (Non-deuterated) | 91.039 | < 1% |
| d1 | 92.045 | < 1% |
| d2 | 93.052 | < 2% |
| d3 | 94.058 | < 5% |
| d4 (Fully deuterated) | 95.064 | > 95% |
| Note: Expected masses are for the [M+H]⁺ ion and are illustrative. |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method Parameters:
-
Ionization Mode: Positive or negative, depending on which provides a better signal.
-
Scan Range: m/z 50-200.
-
Resolution: > 60,000.
-
Injection: Direct infusion or via UPLC for separation from non-volatile impurities.
-
-
Data Analysis: Extract the ion chromatograms for the expected masses of the d0 to d4 species. Integrate the peak areas to determine the relative abundance of each isotopologue and calculate the isotopic purity.[2][3]
Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): Select a suitable chiral column. Polysaccharide-based CSPs are often effective for separating enantiomers of compounds with hydroxyl groups.[8][9]
-
Mobile Phase: A typical mobile phase could be a mixture of hexane and a polar organic solvent like isopropanol or ethanol. The exact ratio will need to be optimized.[10]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm).
-
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [((R-S)/(R+S))] x 100.
Visualizations
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brightspec.com [brightspec.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: (R)-2,3-Dihydroxypropanal-d4 NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of (R)-2,3-Dihydroxypropanal-d4. The guide focuses on identifying and understanding common spectral artifacts.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum of this compound in D₂O show more peaks than expected?
A1: The complexity in the ¹H NMR spectrum of this compound, the deuterated analogue of glyceraldehyde, in D₂O is primarily due to a chemical equilibrium between the aldehyde and its hydrate form. In aqueous solutions, the aldehyde group can react with a water molecule to form a geminal diol (hydrate).[1][2] This results in two distinct sets of signals for the different species in solution.
Q2: I see a peak around 9.7 ppm and another around 5.0 ppm. What are these?
A2: The downfield signal, typically around 9.6-9.7 ppm, corresponds to the proton of the free aldehyde group (-CHO).[1] The more upfield signal, often observed around 4.9-5.0 ppm, is characteristic of the proton on the carbon of the hydrated aldehyde group (-CH(OD)₂).[1][3] The integration of these peaks can be used to determine the ratio of the aldehyde to its hydrate form under the given experimental conditions.
Q3: The hydroxyl (-OH) proton signals are not visible in my spectrum. Is this normal?
A3: Yes, this is expected when using a deuterated protic solvent like D₂O or CD₃OD. The acidic hydroxyl protons rapidly exchange with the deuterium atoms of the solvent. This exchange process either broadens the signals until they are indistinguishable from the baseline or replaces the protons with deuterium, rendering them invisible in ¹H NMR.
Q4: Why are the baseline and peak shapes in my spectrum distorted?
A4: Baseline and peak shape distortions can arise from several factors. Common causes include improper shimming of the magnet, the presence of solid particles in the NMR tube, or a sample concentration that is too high. A rolling baseline can often be corrected with proper phasing during data processing. Asymmetrically broadened peaks may indicate a need for readjusting the shims.
Q5: My sample is highly concentrated, and the spectrum looks very complex. What could be happening?
A5: In concentrated or "syrupy" forms, glyceraldehyde and its derivatives can form dimers or other oligomers through hemiacetal formation.[2][4] This will introduce additional sets of peaks, significantly complicating the spectrum. If you suspect oligomerization, acquiring the spectrum at a lower concentration is recommended.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the NMR analysis of this compound.
Issue 1: Unexpected and Complex Signal Patterns
-
Symptom: The spectrum displays more signals than anticipated for a single molecular structure.
-
Probable Cause: Coexistence of the aldehyde and its hydrate form in equilibrium. At higher concentrations, dimer or oligomer formation may also occur.[1][2][4]
-
Troubleshooting Steps:
-
Identify Species: Assign the characteristic peaks for the aldehyde (approx. 9.7 ppm) and hydrate (approx. 5.0 ppm) forms.
-
Adjust Concentration: Prepare a more dilute sample to check if the complexity decreases. A reduction in the number of signals upon dilution may indicate that oligomerization was occurring.
-
Temperature Variation: Acquire spectra at different temperatures. A change in temperature can shift the equilibrium between the aldehyde and hydrate forms, which will be reflected in the relative integrals of their respective peaks.
-
Issue 2: Broad or Poorly Resolved Peaks
-
Symptom: Signals are broad, leading to a loss of resolution and difficulty in observing coupling patterns.
-
Probable Cause:
-
Poor magnetic field homogeneity (improper shimming).
-
Presence of suspended solids or paramagnetic impurities.
-
High sample viscosity due to high concentration.
-
-
Troubleshooting Steps:
-
Re-shim: Carefully shim the instrument before acquiring the spectrum.
-
Filter Sample: Ensure the sample is free of any particulate matter by filtering it into the NMR tube.
-
Lower Concentration: If the sample is highly concentrated, dilute it to reduce viscosity.
-
Issue 3: Inaccurate Signal Integration
-
Symptom: The integral values for the protons do not match the expected ratios.
-
Probable Cause:
-
Poor phasing or baseline correction.
-
Low signal-to-noise ratio, particularly for low-intensity peaks.
-
The presence of multiple species (aldehyde and hydrate) is not being accounted for in the integration.
-
-
Troubleshooting Steps:
-
Data Processing: Carefully apply phase and baseline corrections to the spectrum.
-
Increase Scans: Acquire more scans to improve the signal-to-noise ratio.
-
Integrate Species Separately: When both aldehyde and hydrate are present, integrate their respective signals separately and analyze their ratio.
-
Data Presentation
The following table summarizes the typical ¹H NMR chemical shifts for glyceraldehyde (the non-deuterated analog of the topic compound) in D₂O, which illustrates the aldehyde-hydrate equilibrium.
| Proton Assignment | Aldehyde Form (ppm) | Hydrate Form (ppm) | Reference |
| -CHO / -CH(OD)₂ | 9.68 | 4.94 | [1][3] |
| -CH(OH)- | ~3.75 | ~3.60 | [3] |
| -CH₂OH | ~3.75 | ~3.75 | [3] |
Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.
-
Solvent Selection: Use a high-purity deuterated solvent, such as Deuterium Oxide (D₂O, 99.9 atom % D). The choice of solvent is critical as residual protons in the solvent can obscure analyte signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a pipette with a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizations
The following diagrams illustrate the key chemical equilibria and a general workflow for troubleshooting NMR artifacts.
Caption: Equilibria of this compound in solution.
Caption: A workflow for troubleshooting common NMR spectral artifacts.
References
Validation & Comparative
A Head-to-Head Comparison of (R)-2,3-Dihydroxypropanal-d4 and 13C-glyceraldehyde as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, the choice of an appropriate isotopic tracer is paramount for elucidating complex biochemical pathways. Glyceraldehyde, a key intermediate in central carbon metabolism, serves as a critical node in glycolysis and the pentose phosphate pathway (PPP). This guide provides a comprehensive comparison of two stable isotope-labeled forms of glyceraldehyde: (R)-2,3-Dihydroxypropanal-d4 (deuterated glyceraldehyde) and 13C-glyceraldehyde. This comparison aims to assist researchers in selecting the optimal tracer for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | 13C-glyceraldehyde |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Primary Application | Tracing hydrogen atom transfers, redox reactions | Tracing carbon skeleton rearrangements |
| Mass Shift | +4 Da (for d4) | +1, +2, or +3 Da (depending on labeling) |
| Analytical Detection | Mass Spectrometry, NMR Spectroscopy | Mass Spectrometry, NMR Spectroscopy |
| Potential for Isotope Effects | Higher, can sometimes alter reaction rates | Lower, generally considered negligible |
| Cost | Generally lower | Generally higher |
Quantitative Data Comparison (Illustrative)
The following table presents hypothetical data to illustrate the potential outcomes of a tracer experiment. This data is not derived from a single comparative study but is representative of the type of results one might expect based on the properties of each tracer.
Table 1: Illustrative Mass Isotopologue Distribution (MID) in Key Metabolites
| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Lactate | This compound | 50 | 10 | 15 | 15 | 10 |
| 13C-glyceraldehyde (U-¹³C₃) | 40 | 5 | 15 | 40 | 0 | |
| Ribose-5-phosphate | This compound | 60 | 15 | 10 | 10 | 5 |
| 13C-glyceraldehyde (U-¹³C₃) | 30 | 10 | 20 | 30 | 10 | |
| Glycerol-3-phosphate | This compound | 30 | 10 | 20 | 25 | 15 |
| 13C-glyceraldehyde (U-¹³C₃) | 20 | 5 | 15 | 60 | 0 |
Note: M+n represents the isotopologue with a mass increase of 'n' atomic mass units compared to the unlabeled metabolite. The distribution of these isotopologues provides insights into the metabolic pathways utilized.
Experimental Protocols
A generalized experimental protocol for a tracer study using either this compound or 13C-glyceraldehyde is outlined below. Specific parameters will need to be optimized based on the biological system and analytical instrumentation.
General Experimental Workflow
Caption: A generalized workflow for metabolic tracer experiments.
1. Cell Culture and Labeling:
-
Culture cells of interest to a desired confluency or cell density.
-
Replace the standard culture medium with a medium containing a known concentration of either this compound or 13C-glyceraldehyde.
-
Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by washing with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol).
-
Lyse the cells and extract the metabolites.
-
Separate the polar (containing glyceraldehyde and its downstream metabolites) and non-polar phases.
3. Mass Spectrometry Analysis:
-
The extracted metabolites are analyzed by a mass spectrometer, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of the metabolites of interest and their isotopologues.
4. Data Analysis:
-
The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for each metabolite.
-
This data is then used in metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through different metabolic pathways.
Metabolic Pathways and Tracer Fate
Glyceraldehyde is a central hub in carbohydrate metabolism, primarily feeding into glycolysis and the pentose phosphate pathway.
Glycolysis
In glycolysis, glyceraldehyde-3-phosphate (G3P), the phosphorylated form of glyceraldehyde, is a key intermediate. Tracing the fate of labeled glyceraldehyde through glycolysis can reveal the rate of glucose breakdown and lactate production.
Caption: The glycolytic pathway showing the entry of glyceraldehyde.
Pentose Phosphate Pathway (PPP)
The PPP is crucial for generating NADPH and precursors for nucleotide biosynthesis. Glyceraldehyde-3-phosphate is an intermediate in the non-oxidative branch of the PPP, and its labeling pattern can help quantify the flux through this pathway.
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (R)-2,3-Dihydroxypropanal-d4, a deuterated isotopologue of a key intermediate in carbohydrate metabolism. The selection of a robust and reliable analytical method is critical for its application in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays. This document outlines and compares three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it details the essential process of cross-validation to ensure data integrity and comparability across different analytical platforms.
Comparison of Analytical Methods
The choice of an analytical method for this compound will depend on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the key performance characteristics of each method.
| Parameter | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Selectivity | High (with appropriate derivatization and chromatographic separation) | Very High (utilizes chromatographic separation and specific mass transitions) | High (distinguishes between different proton and carbon environments) |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) | Low (µg/mL to mg/mL range) |
| Sample Throughput | Moderate | High | Low |
| Sample Preparation | Derivatization often required | May require protein precipitation and/or solid-phase extraction | Minimal sample preparation, but requires higher concentrations |
| Quantitative Accuracy | Good to Excellent | Excellent | Good |
| Structural Information | Limited (fragmentation pattern) | Limited (fragmentation pattern) | Excellent (detailed structural elucidation) |
| Deuterium Labeling Confirmation | Indirectly through mass shift | Indirectly through mass shift | Direct observation and quantification of deuterium incorporation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for each of the discussed methods for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is necessary to improve volatility and thermal stability.[1][2][3][4]
Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a different deuterated analog or a structurally similar compound).
-
Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low-abundance analytes in complex biological matrices.[5][6][7][8]
Sample Preparation:
-
To 50 µL of sample, add an internal standard.
-
Perform protein precipitation with 200 µL of cold methanol containing 0.1% formic acid. Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Triple Quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis, particularly for confirming the position and extent of deuterium labeling.[9][10][11]
Sample Preparation:
-
Lyophilize the sample to remove water.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic acid).
-
Transfer the solution to an NMR tube.
NMR Conditions:
-
Spectrometer: 500 MHz or higher field strength NMR spectrometer.
-
Nuclei: ¹H and ²H NMR spectra should be acquired.
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery. The concentration of this compound can be determined by comparing the integral of a characteristic proton signal to the integral of the internal standard.
-
²H NMR: Acquire a ²H NMR spectrum to confirm the position of the deuterium labels.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two or more different analytical methods or from the same method performed in different laboratories to ensure that the data is reliable and comparable.[12][13][14] This is a critical step when transferring methods, comparing data from different studies, or when a new method is introduced.
Key Cross-Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value. This is assessed by analyzing quality control (QC) samples at different concentrations.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV%).
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Cross-Validation Procedure:
-
A set of quality control (QC) samples at low, medium, and high concentrations are prepared.
-
These QC samples are analyzed using both analytical methods being compared (e.g., GC-MS and LC-MS/MS).
-
The results from both methods are statistically compared. The acceptance criteria typically involve the percentage difference between the mean values obtained by the two methods.
Visualizations
Workflow for Cross-Validation of Analytical Methods
References
- 1. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 10. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 12. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Practice: A Guide to (R)-2,3-Dihydroxypropanal-d4 in Quantitative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an internal standard is paramount to achieving accurate and precise measurements. This guide provides a comprehensive comparison of (R)-2,3-Dihydroxypropanal-d4 as an internal standard in the quantitative analysis of its non-labeled counterpart, (R)-2,3-Dihydroxypropanal (a form of glyceraldehyde), a key molecule in various biological pathways.
In the realm of mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for quantification. This compound, a deuterated form of the analyte, is chemically identical to the target molecule, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior are crucial for correcting variations that can occur during the analytical process, such as matrix effects, extraction losses, and instrument variability. The use of such standards significantly enhances the robustness and reliability of bioanalytical methods.
Comparative Performance Analysis
While specific performance data for bioanalytical methods utilizing this compound is not extensively published, we can infer its expected performance based on validated methods for similar small, polar molecules, including other aldehydes and compounds analyzed using deuterated internal standards. These analogous methods consistently demonstrate high accuracy and precision.
Table 1: Expected Performance Characteristics of an LC-MS/MS Method for (R)-2,3-Dihydroxypropanal Using this compound Internal Standard
| Parameter | Expected Value | Rationale/Supporting Data |
| Accuracy (% Bias) | Within ±15% | Validated LC-MS/MS methods for other small molecules like ceramides using D7-labeled standards achieve accuracy within this range. A study on malondialdehyde and 4-hydroxy-2-trans-nonenal reported accuracy (%bias) between 5% and 12%. |
| Precision (% CV) | ≤15% | A validated method for glyceraldehyde using GC-FID (without an isotope-labeled standard) reported a coefficient of variation (CV) of less than 12%[1]. The use of a deuterated internal standard is expected to further improve precision. For example, a method for ceramides using D7-labeled standards showed a precision of <15%. |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | The LLOQ is dependent on the specific matrix, instrumentation, and sample preparation. However, LC-MS/MS methods for similar analytes with derivatization can achieve high sensitivity. |
| Linearity (r²) | ≥0.99 | A correlation coefficient of >0.995 was achieved for the analysis of other aldehydes in plasma. |
Table 2: Comparison of Internal Standard Strategies for Aldehyde Quantification
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Stable Isotope Labeled) | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability. - High specificity and minimizes cross-talk with the analyte signal. - Improves method robustness and reproducibility. | - Higher cost compared to other alternatives. - Custom synthesis may be required if not commercially available. |
| Structural Analogs (e.g., other short-chain aldehydes) | - Lower cost and more readily available. | - May not co-elute perfectly with the analyte. - Differences in ionization efficiency and extraction recovery can lead to less accurate correction. - Potential for chromatographic interference. |
| No Internal Standard (External Calibration) | - Simplest and lowest cost approach. | - Highly susceptible to matrix effects, extraction inconsistencies, and instrument drift. - Generally not suitable for complex biological matrices where high accuracy and precision are required. |
Experimental Protocols
A robust and reliable method for the quantification of (R)-2,3-Dihydroxypropanal in a biological matrix, such as plasma, typically involves the following key steps:
Sample Preparation
Due to the polar and often reactive nature of aldehydes, a derivatization step is crucial to improve chromatographic retention and ionization efficiency in LC-MS/MS analysis.
-
Protein Precipitation: To remove the bulk of proteins, an organic solvent like acetonitrile or methanol is added to the plasma sample containing this compound as the internal standard. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Derivatization: The supernatant is collected and subjected to derivatization. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, less polar hydrazone that is more amenable to reverse-phase chromatography and exhibits enhanced ionization.
-
Extraction: Following derivatization, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be employed to further clean up the sample and concentrate the analyte and internal standard.
LC-MS/MS Analysis
-
Chromatography: The derivatized extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to aid ionization, is used to separate the analyte from other matrix components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the derivatized (R)-2,3-Dihydroxypropanal and this compound are monitored to ensure specificity and accurate quantification.
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the logical framework for using a deuterated internal standard, the following diagrams are provided.
Figure 1. Experimental workflow for the quantification of (R)-2,3-Dihydroxypropanal.
Figure 2. Rationale for using a deuterated internal standard for accurate quantification.
References
A Researcher's Guide to Inter-laboratory Metabolic Analysis of (R)-2,3-Dihydroxypropanal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the metabolic study of (R)-2,3-Dihydroxypropanal-d4, a deuterated analogue of the endogenous metabolite glyceraldehyde. In the absence of direct inter-laboratory ring-trial data for this specific isotopic tracer, this document outlines the principal analytical techniques, their respective methodologies, and typical performance characteristics to facilitate experimental design and cross-laboratory data harmonization.
The primary objective is to offer a framework for researchers to evaluate and select the most appropriate methods for their studies, ensuring data robustness and comparability. The information presented is synthesized from established protocols for the analysis of small, polar, and often volatile metabolites like glyceraldehyde.
Comparison of Analytical Platforms
The quantitative analysis of this compound and its metabolites in biological matrices is predominantly achieved through mass spectrometry (MS) coupled with a chromatographic separation technique. The two most common platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each platform offers distinct advantages and is suited to different aspects of metabolic analysis.
Table 1: Quantitative Performance Comparison of GC-MS and LC-MS/MS for Small Aldehyde Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | 0.005 - 1.0 nM[1] | 0.5 - 5.0 nM | GC-MS, particularly with derivatization, can achieve very low detection limits for volatile compounds. LC-MS/MS offers high sensitivity for a broader range of polar compounds without derivatization. |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude | LC-MS/MS typically provides a wider linear range, which is advantageous for studies with large variations in metabolite concentrations. |
| Precision (CV%) | 5-15% | 2-10% | Inter-laboratory studies show median CVs for targeted metabolomics platforms around 7.6%[2]. LC-MS/MS generally offers slightly better precision. |
| Accuracy (% Recovery) | 85-115% | 90-110% | Both methods can achieve high accuracy with the use of appropriate internal standards. The median inter-laboratory accuracy for a targeted platform was found to be 107%[2]. |
| Throughput | Lower (longer run times, derivatization) | Higher (faster chromatography, no derivatization) | LC-MS/MS is generally faster for high-throughput screening. |
| Compound Coverage | Volatile and semi-volatile compounds | Polar and non-polar compounds[3][4][5][6] | LC-MS is more versatile for analyzing a wider range of metabolites without chemical modification[3][4][5][6]. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of data between laboratories. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound
This method is suitable for the analysis of small, volatile aldehydes and requires a derivatization step to improve chromatographic properties and sensitivity.
1. Sample Preparation and Extraction:
-
Matrix: Plasma, urine, or cell lysate.
-
Extraction: To 100 µL of sample, add 400 µL of ice-cold methanol containing an internal standard (e.g., a deuterated analogue of a related but not endogenously present aldehyde).
-
Protein Precipitation: Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine (10 mg/mL).
-
Incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative[7].
-
Evaporate the solvent and reconstitute in 100 µL of ethyl acetate for injection.
3. GC-MS Parameters:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity[8].
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
Protocol 2: LC-MS/MS Analysis of this compound
This method is ideal for the direct analysis of polar metabolites without derivatization, offering higher throughput.
1. Sample Preparation and Extraction:
-
Matrix: Plasma, urine, or cell lysate.
-
Extraction: To 100 µL of sample, add 400 µL of ice-cold acetonitrile/methanol/water (40:40:20 v/v/v) containing an internal standard (e.g., 13C-labeled glyceraldehyde).
-
Protein Precipitation: Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content. For example, start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, then to 5% B over 2 minutes, hold for 2 minutes, and re-equilibrate at 95% B for 5 minutes.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
Visualizing Metabolic Pathways and Workflows
Understanding the metabolic fate of this compound and the workflow for its analysis is crucial. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Proposed metabolic pathways for this compound.
Caption: A generalized workflow for an inter-laboratory comparison study.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the metabolic analysis of this compound. The choice of method will depend on the specific research question, available instrumentation, and desired throughput.
-
For high sensitivity and analysis of volatile metabolites , GC-MS with derivatization is a robust option.
-
For high-throughput analysis of a broader range of polar metabolites without derivatization , LC-MS/MS is generally preferred.
To ensure data comparability across different laboratories, the following are recommended:
-
Standardized Protocols: Adherence to well-documented and harmonized protocols for sample collection, storage, and preparation is paramount.
-
Common Reference Materials: The use of shared reference materials and internal standards can help in normalizing data and assessing inter-laboratory variability[9].
-
Data Reporting Standards: Consistent reporting of quality control metrics, such as precision and accuracy, is essential for evaluating data quality.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. emerypharma.com [emerypharma.com]
- 5. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Stability of Deuterated vs. Non-Deuterated Glyceraldehyde: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of key metabolic intermediates is crucial for designing robust experimental systems and developing novel therapeutics. This guide provides a comparative analysis of the stability of deuterated and non-deuterated glyceraldehyde, drawing upon established principles of isotope effects and available experimental data for the non-deuterated form.
Glyceraldehyde, a simple aldose, is a pivotal intermediate in carbohydrate metabolism.[1][2] Its reactivity makes it susceptible to various degradation pathways, impacting its in vitro and in vivo half-life. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a well-established strategy to enhance the metabolic stability of molecules by leveraging the kinetic isotope effect.[3][4][5] This guide explores the known stability of glyceraldehyde and provides a theoretical framework for the enhanced stability of its deuterated counterpart.
Chemical Stability of Non-Deuterated Glyceraldehyde
Studies have shown that non-deuterated DL-glyceraldehyde is labile under certain conditions. For instance, under simulated hydrothermal conditions (hot and acidic solutions), it readily decomposes into smaller molecules like formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[6][7] In aqueous solutions, glyceraldehyde exists in equilibrium with its hydrate and dimeric hemiacetal forms.[1]
Table 1: Decomposition Products of DL-Glyceraldehyde under Simulated Hydrothermal Conditions
| Decomposition Product | Chemical Formula |
| Formaldehyde | CH₂O |
| Acetaldehyde | CH₃CHO |
| Glyoxal | C₂H₂O₂ |
| Pyruvaldehyde | C₃H₄O₂ |
Data sourced from studies on the stability of DL-glyceraldehyde in hot and acidic solutions.[6]
Metabolic Stability and Pathways of Non-Deuterated Glyceraldehyde
Glyceraldehyde is a key intermediate in glycolysis and fructose metabolism.[8][9] Its metabolic fate is primarily determined by the action of several enzymes that convert it into other metabolites. Understanding these pathways is critical to identifying potential sites for deuteration to enhance stability.
Glyceraldehyde can be metabolized through three main routes:[8]
-
Phosphorylation by Triokinase (TK): This is the predominant pathway where glyceraldehyde is converted to glyceraldehyde-3-phosphate (G3P), which then enters the glycolytic pathway.[8]
-
Oxidation by Aldehyde Dehydrogenase (ALDH): Glyceraldehyde is oxidized to D-glycerate.
-
Reduction by Alcohol Dehydrogenase (ADH): Glyceraldehyde is reduced to glycerol.
The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) further catalyzes the conversion of G3P to D-glycerate 1,3-bisphosphate in the glycolytic pathway.[10][11]
The Deuterium Kinetic Isotope Effect: A Basis for Enhanced Stability
The substitution of a hydrogen atom with a deuterium atom at a site of enzymatic metabolism can significantly slow down the rate of the reaction. This is known as the deuterium kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy for cleavage.[5] By strategically placing deuterium at positions susceptible to enzymatic attack, the metabolic degradation of a molecule can be retarded, leading to increased stability and a longer biological half-life.[3][4]
Hypothetical Stability Enhancement of Deuterated Glyceraldehyde
Table 2: Potential Sites for Deuteration on Glyceraldehyde and Hypothesized Impact on Metabolic Stability
| Position of Deuteration | Involved Metabolic Pathway(s) | Hypothesized Effect on Stability |
| C1 (Aldehyde) | Oxidation by ALDH, Reduction by ADH | Increased resistance to oxidation and reduction, potentially slowing entry into alternative metabolic routes. |
| C2 | Phosphorylation by TK | May slow down the primary metabolic pathway, leading to a longer half-life of glyceraldehyde. |
It is important to note that the actual impact of deuteration would need to be confirmed through experimental studies.
Visualizing the Metabolic Landscape and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the metabolic pathways of glyceraldehyde and a typical experimental workflow for assessing compound stability.
Caption: Metabolic pathways of glyceraldehyde.
Caption: Experimental workflow for a comparative stability assay.
Experimental Protocols
To empirically determine the comparative stability, a series of well-defined experiments are necessary. The following outlines a general protocol for assessing metabolic and chemical stability.
Metabolic Stability Assay
Objective: To compare the rate of metabolism of deuterated and non-deuterated glyceraldehyde in a biological matrix.
Materials:
-
Deuterated and non-deuterated glyceraldehyde
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of each test compound (deuterated and non-deuterated glyceraldehyde) in a suitable solvent (e.g., DMSO).
-
Pre-warm liver microsomes and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the microsome/NADPH mixture. The final concentration of the test compound should be in the low micromolar range.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time and determine the in vitro half-life (t½).
Chemical Stability Assay
Objective: To assess the stability of deuterated and non-deuterated glyceraldehyde under various pH and temperature conditions.
Materials:
-
Deuterated and non-deuterated glyceraldehyde
-
Buffers of different pH values (e.g., pH 2, 7.4, 9)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare stock solutions of the test compounds.
-
Add a small volume of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a specific temperature (e.g., room temperature, 37°C, 50°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point to assess its stability under the tested conditions.
Conclusion
While direct experimental evidence is pending, the principles of the kinetic isotope effect strongly suggest that deuterated glyceraldehyde would exhibit enhanced stability compared to its non-deuterated counterpart, particularly concerning metabolic degradation. The strategic placement of deuterium at sites of enzymatic activity can effectively slow down metabolic processes, leading to a longer half-life. The provided experimental protocols offer a framework for researchers to empirically validate this hypothesis and quantify the stability benefits of deuterated glyceraldehyde. Such studies are essential for advancing our understanding of metabolic pathways and for the development of more stable and effective chemical probes and therapeutic agents.
References
- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 2. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyceraldehyde-3-phosphate: Significance and symbolism [wisdomlib.org]
- 10. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Cost-Benefit Analysis of (R)-2,3-Dihydroxypropanal-d4 in Research: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in metabolomics and clinical chemistry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive cost-benefit analysis of using (R)-2,3-Dihydroxypropanal-d4, a deuterated stable isotope-labeled internal standard, for the quantification of (R)-2,3-Dihydroxypropanal (also known as D-glyceraldehyde).
(R)-2,3-Dihydroxypropanal is a key intermediate in glycolysis and fructose metabolism, and its accurate quantification in biological matrices is crucial for understanding various physiological and pathological states. However, being a small, polar, and reactive aldehyde, its analysis is often challenging due to its inherent instability and susceptibility to matrix effects in complex samples like plasma or tissue homogenates. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard technique to overcome these challenges.
This guide will objectively compare the expected performance of this compound with alternative internal standards, supported by general principles of stable isotope dilution analysis and illustrative experimental data from analogous validated LC-MS/MS methods.
Core Principles: The Advantage of Stable Isotope Dilution
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it is chemically identical to the analyte of interest, (R)-2,3-Dihydroxypropanal, but has a different mass due to the incorporation of deuterium atoms. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization.
Key Benefits of Using a SIL-IS:
-
Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.
-
Compensation for Sample Loss: During multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte can be lost. By adding a known amount of the SIL-IS at the beginning of the workflow, any losses will affect both the analyte and the internal standard equally, thus preserving the accuracy of the measurement.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of the analytical method.
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to using this compound as an internal standard for glyceraldehyde quantification are:
-
No Internal Standard (External Calibration): This method relies solely on a calibration curve generated from standards prepared in a clean solvent. It is highly susceptible to matrix effects and variations in sample preparation, leading to poor accuracy and reproducibility.
-
Structural Analog Internal Standard: This involves using a molecule that is structurally similar to glyceraldehyde but not isotopically labeled (e.g., a different small sugar or aldehyde). While better than no internal standard, its physicochemical properties will not be identical to the analyte, leading to potential differences in extraction recovery, chromatographic retention, and ionization efficiency.
The following table summarizes the expected performance comparison based on established principles of analytical chemistry.
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | No Internal Standard |
| Correction for Matrix Effects | Excellent | Partial to Poor | None |
| Compensation for Sample Loss | Excellent | Partial | None |
| Accuracy | High | Moderate to Low | Low |
| Precision (CV%) | Low (<5%) | Moderate (5-15%) | High (>15%) |
| Method Robustness | High | Moderate | Low |
| Cost | High | Low | Very Low |
Cost-Benefit Analysis
The decision to use this compound involves a trade-off between cost and data quality.
Cost Considerations:
-
(R)-2,3-Dihydroxypropanal (non-deuterated): Prices can range from approximately $128 for 1 gram to several hundred dollars depending on the supplier and purity[1][2][3].
-
This compound: As a specialized, isotopically labeled compound, the cost is significantly higher. For example, 1 mg can be priced around $145[1]. This translates to a cost per unit weight that is several orders of magnitude higher than the non-deuterated form.
Benefit Considerations:
The primary benefit is the generation of high-quality, reliable, and reproducible data. For research intended for publication in high-impact journals, for clinical diagnostic development, or for drug development studies that will be submitted to regulatory agencies, the use of a SIL-IS is often a mandatory requirement to ensure data integrity. The higher initial cost of the deuterated standard can be offset by:
-
Reduced need for repeat experiments: The robustness of the method minimizes failed runs.
-
Increased confidence in results: This is critical for making important scientific or clinical decisions.
-
Faster method development: While initial optimization is still required, the use of a SIL-IS can simplify the process by mitigating many common analytical challenges.
Experimental Protocols and Data
While a specific published study detailing the use of this compound with a full validation report was not identified in the conducted search, a typical experimental workflow and expected validation data based on similar LC-MS/MS methods for small polar molecules are presented below.
Illustrative Experimental Workflow for Glyceraldehyde Quantification in Plasma
Caption: A typical experimental workflow for the quantification of glyceraldehyde in plasma using a stable isotope-labeled internal standard.
Expected Validation Data for a Method Using this compound
The following table presents the kind of performance data that would be expected from a well-validated LC-MS/MS method for glyceraldehyde using its deuterated internal standard. These values are based on typical acceptance criteria for bioanalytical method validation.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | Dependent on instrument sensitivity, but expected to be in the low ng/mL range in plasma. |
| Precision (Intra- and Inter-day CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (RE%) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Matrix Effect (%) | CV of IS-normalized matrix factor ≤ 15% | Expected to be minimal and effectively corrected by the IS. |
| Recovery (%) | Consistent and reproducible | Expected to be consistent between the analyte and the IS, even if not 100%. |
Signaling Pathway Context: Glycolysis
The accurate measurement of glyceraldehyde is critical for studying metabolic pathways such as glycolysis.
Caption: Simplified diagram of the glycolytic pathway highlighting the central role of (R)-2,3-Dihydroxypropanal (Glyceraldehyde-3-phosphate).
Conclusion and Recommendation
The use of this compound as an internal standard for the quantification of (R)-2,3-Dihydroxypropanal by LC-MS/MS represents the gold standard analytical approach. While the initial cost of the deuterated standard is significantly higher than its non-labeled counterpart or other structural analogs, the benefits in terms of data accuracy, precision, and reliability are substantial.
Recommendation:
-
For exploratory research or initial screenings where high precision is not the primary goal, a structural analog internal standard might be a cost-effective starting point.
-
For confirmatory studies, clinical research, metabolomics studies for publication, and any research supporting drug development , the use of this compound is strongly recommended. The superior data quality and method robustness justify the higher cost and are often a prerequisite for regulatory acceptance and publication in peer-reviewed journals.
References
Safety Operating Guide
Proper Disposal of (R)-2,3-Dihydroxypropanal-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of glyceraldehyde. Researchers, scientists, and drug development professionals are advised to follow these procedural guidelines to ensure safe handling and compliance with environmental regulations.
This compound, like its non-deuterated counterpart D-(+)-Glyceraldehyde, is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, some sources indicate that it may cause skin, eye, and respiratory irritation[1][2]. The toxicological properties of this specific deuterated compound have not been fully investigated[3]. Therefore, it is imperative to handle it with care and follow appropriate disposal protocols.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
II. Waste Characterization and Segregation
The first critical step in proper disposal is to determine the nature of the waste stream containing this compound. The appropriate disposal route depends on whether the compound is in a pure form, in a solution with non-hazardous solvents (e.g., water), or mixed with hazardous materials.
Key Disposal Considerations:
| Waste Stream | Recommended Disposal Route | Key Considerations |
| Pure this compound (Solid) | Non-hazardous solid waste | Must be securely packaged and labeled. Disposal in regular trash may be permissible but requires institutional EHS approval[4][5]. |
| Aqueous Solutions of this compound | Sanitary sewer | Permissible in many jurisdictions for non-hazardous, water-soluble chemicals, but requires verification with and approval from your institution's Environmental Health and Safety (EHS) department. The solution should be diluted with ample water upon disposal[6][7]. |
| Solutions with Hazardous Solvents | Hazardous chemical waste | Must be collected in a designated, properly labeled hazardous waste container for pickup by your institution's EHS or a certified waste management contractor. |
| Contaminated Labware (e.g., gloves, wipes) | Solid waste or hazardous waste | If contaminated with pure compound or non-hazardous solutions, dispose of as regular solid waste. If contaminated with solutions containing hazardous materials, dispose of as hazardous waste. |
| Empty Containers | Regular trash | Containers must be "RCRA empty," meaning no freestanding liquid remains. Labels should be defaced or removed before disposal[6][8]. For containers that held acutely hazardous materials (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste[8]. |
III. Experimental Protocol: Disposal of Aqueous this compound Solution
This protocol outlines a general procedure for the disposal of a non-hazardous aqueous solution of this compound. Crucially, obtain approval from your institution's EHS department before proceeding.
-
Consult Institutional Guidelines: Review your organization's specific policies for the disposal of non-hazardous chemical waste.
-
Obtain EHS Approval: Contact your EHS department, provide the Safety Data Sheet (SDS) for D-(+)-Glyceraldehyde (as a proxy for the deuterated compound), and detail the composition of the waste solution to obtain explicit permission for drain disposal.
-
Dilution: Ensure the concentration of this compound in the aqueous solution is low. If necessary, dilute the solution further with water.
-
Designated Sink: Use a sink that is designated for chemical waste disposal, if available.
-
Disposal: While running a steady stream of cold water, slowly pour the aqueous solution down the drain.
-
Flushing: Continue to run cold water for at least 15-30 minutes to ensure the compound is thoroughly flushed through the plumbing system.
-
Documentation: Record the date, chemical name, approximate quantity, and disposal method in your laboratory waste log.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
It is the responsibility of the researcher to ensure that all chemical waste is disposed of in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. When in doubt, always consult with your institution's Environmental Health and Safety department.
References
- 1. chembk.com [chembk.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
